molecular formula C12H12O3S B14273023 6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol CAS No. 132425-81-1

6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol

Katalognummer: B14273023
CAS-Nummer: 132425-81-1
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: DACPTSXVYFIDDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol is an organic compound characterized by a naphthalene ring substituted with a hydroxyethylsulfanyl group and two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol typically involves the introduction of the hydroxyethylsulfanyl group to a naphthalene derivative. One common method is the nucleophilic substitution reaction where a naphthalene-2,3-diol derivative reacts with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyethylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of the naphthalene ring.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydroxyethylsulfanyl group can interact with thiol groups in proteins and enzymes. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol is unique due to the presence of both hydroxyl and hydroxyethylsulfanyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

132425-81-1

Molekularformel

C12H12O3S

Molekulargewicht

236.29 g/mol

IUPAC-Name

6-(2-hydroxyethylsulfanyl)naphthalene-2,3-diol

InChI

InChI=1S/C12H12O3S/c13-3-4-16-10-2-1-8-6-11(14)12(15)7-9(8)5-10/h1-2,5-7,13-15H,3-4H2

InChI-Schlüssel

DACPTSXVYFIDDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)SCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.